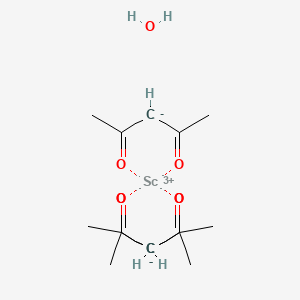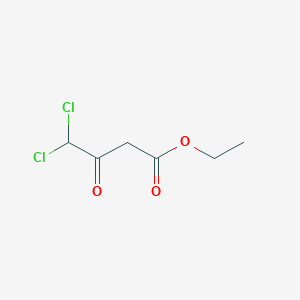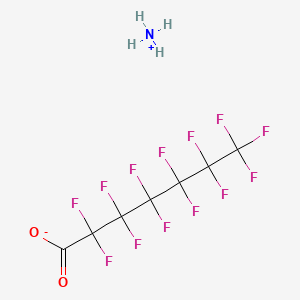
Scandium(III) 2,4-pentanedionate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Scandium(III) 2,4-pentanedionate hydrate can be synthesized through the reaction of scandium salts with 2,4-pentanedione (acetylacetone) in the presence of a base. The reaction typically involves dissolving scandium chloride or scandium nitrate in a solvent such as ethanol, followed by the addition of acetylacetone and a base like sodium hydroxide. The mixture is then heated under reflux conditions to facilitate the formation of the scandium complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity scandium salts and controlled reaction conditions to ensure the consistent quality of the final product. The compound is then purified through recrystallization or other separation techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Scandium(III) 2,4-pentanedionate hydrate undergoes various chemical reactions, including:
Coordination Reactions: It can form coordination complexes with other ligands.
Substitution Reactions: The acetylacetonate ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Ligands: Such as phosphines, amines, and other bidentate ligands.
Solvents: Ethanol, methanol, and other polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coordination reactions with phosphine ligands can yield phosphine-scandium complexes .
Wissenschaftliche Forschungsanwendungen
Scandium(III) 2,4-pentanedionate hydrate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of scandium(III) 2,4-pentanedionate hydrate involves its ability to form stable coordination complexes with various ligands. The scandium ion can interact with electron-rich sites on the ligands, leading to the formation of stable coordination bonds. This property is exploited in various applications, including catalysis and material synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Yttrium(III) 2,4-pentanedionate hydrate: Similar in structure and properties but with yttrium as the central metal ion.
Lanthanum(III) 2,4-pentanedionate hydrate: Another similar compound with lanthanum as the central metal ion.
Uniqueness
Scandium(III) 2,4-pentanedionate hydrate is unique due to the specific properties of scandium, such as its small ionic radius and high charge density. These properties result in the formation of highly stable and reactive coordination complexes, making it particularly useful in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C15H23O7Sc |
|---|---|
Molekulargewicht |
360.29 g/mol |
IUPAC-Name |
pentane-2,4-dione;scandium(3+);hydrate |
InChI |
InChI=1S/3C5H7O2.H2O.Sc/c3*1-4(6)3-5(2)7;;/h3*3H,1-2H3;1H2;/q3*-1;;+3 |
InChI-Schlüssel |
CVECGEYICNFOOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Sc+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B15129803.png)
![6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15129812.png)
![Benzyl N-[3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B15129820.png)

![Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate (1](/img/structure/B15129846.png)





![(5Z)-4-methoxy-3-methyl-5-[3-methyl-11-(4-methyl-5-oxooxolan-2-yl)-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one](/img/structure/B15129876.png)

![(2,3,8,15-Tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate](/img/structure/B15129883.png)
![4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;pentahydrate](/img/structure/B15129887.png)
